5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with chlorine atoms attached to the phenyl and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. One-pot synthesis methods have been developed to facilitate the efficient production of this compound. For instance, a mild and efficient one-pot synthesis at room temperature has been reported, which involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the one-pot synthesis method mentioned above can be adapted for larger-scale production, given its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl and pyridine rings can be substituted with other functional groups.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Aromatic Aldehydes: Used in the initial synthesis.
Hydrazine Derivatives: Used to form the triazole ring.
Oxidizing and Reducing Agents: Used for further modifications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions can yield a variety of derivatives with different functional groups attached to the phenyl and pyridine rings.
Scientific Research Applications
5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry:
Materials Science: It can be used in the synthesis of new materials with specific properties.
Biological Studies: The compound’s interactions with biological molecules make it a valuable tool for studying various biochemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including anticancer and antibacterial activities .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Known for its anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial effects.
Tris[1,2,4]triazolo[1,3,5]triazine: Used in the synthesis of new materials with specific properties.
Uniqueness
5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This compound’s structure allows for various modifications, making it a versatile tool in scientific research.
Properties
Molecular Formula |
C12H6Cl3N3 |
---|---|
Molecular Weight |
298.6 g/mol |
IUPAC Name |
5-chloro-3-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H6Cl3N3/c13-7-4-5-8(9(14)6-7)12-17-16-11-3-1-2-10(15)18(11)12/h1-6H |
InChI Key |
BVHWCNSBWPSOLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)Cl)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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